molecular formula C12H18N2O3S B5768947 4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide

4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide

Cat. No.: B5768947
M. Wt: 270.35 g/mol
InChI Key: CNJQLUGUHJFFPW-UHFFFAOYSA-N
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Description

4-[(Ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide is an organic compound with a complex structure that includes an ethylsulfonyl group, a methylamino group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide typically involves multiple steps. One common route includes the following steps:

    Methylation: Introduction of a methyl group to the starting material.

    Thiocyanide Reaction: Conversion of the intermediate to a thiocyanate derivative.

    Ethylation: Addition of an ethyl group to form the ethylsulfonyl moiety.

    Oxidation: Oxidation of the intermediate to introduce the sulfonyl group.

    Hydrolysis: Final hydrolysis step to yield the desired product.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic route with optimization for yield and purity. The process involves using ethanol and water as solvents, which are advantageous due to their low cost and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the ethylsulfonyl group to other oxidation states.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-[(Ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide exerts its effects involves interaction with specific molecular targets. The ethylsulfonyl and methylamino groups are key functional groups that interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-5-18(16,17)14(4)11-8-6-10(7-9-11)12(15)13(2)3/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJQLUGUHJFFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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